1-(3-Phenoxyphenyl)prop-2-en-1-ol
Description
1-(3-Phenoxyphenyl)prop-2-en-1-ol is an α,β-unsaturated alcohol characterized by a propenol (prop-2-en-1-ol) moiety attached to a 3-phenoxyphenyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The 3-phenoxyphenyl group is notable for its presence in bioactive compounds, including pesticides (e.g., fenvalerate and flucythrinate) and antitumor agents . The propenol moiety, common in chalcone derivatives, is associated with diverse biological activities such as apoptosis induction and ER antagonism .
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(3-phenoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14O2/c1-2-15(16)12-7-6-10-14(11-12)17-13-8-4-3-5-9-13/h2-11,15-16H,1H2 |
InChI Key |
KJZKHJGMDINZHI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Chalcone Derivatives
*Calculated based on molecular formula C₁₅H₁₄O₂.
Propenol-Containing Bioactive Compounds
The propenol substructure is critical in compounds with estrogen receptor (ER) antagonism and antiproliferative effects:
- 4-[4-Hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl) (Eugenol analogue): Induces apoptosis in MCF-7 breast cancer cells, with the propenol group enhancing ER antagonism .
Table 2: Propenol Derivatives in Oncology
Halogenated and Electron-Deficient Analogues
Electron-withdrawing substituents alter reactivity and bioactivity:
- 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol : Fluorine’s electronegativity may improve metabolic stability and bioavailability .
Alkyne vs. Alkene Moieties
Replacing the propenol alkene with an alkyne (e.g., 3-phenyl-2-propyn-1-ol) introduces rigidity and alters electronic properties. The triple bond in propynol derivatives increases susceptibility to oxidation but may enhance binding specificity in enzyme-active sites .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The phenoxy group in this compound likely confers moderate lipophilicity, balancing membrane permeability and solubility. Methoxy or halogen substituents increase logP values, as seen in analogues .
- Metabolic Stability: Propenol derivatives are prone to phase I oxidation, but bulky aromatic groups (e.g., 3-phenoxyphenyl) may sterically hinder metabolic degradation .
Preparation Methods
Chlorination of Benzaldehyde to 3-Chlorobenzaldehyde
The foundational step in synthesizing 3-phenoxybenzaldehyde—a critical precursor—involves regioselective chlorination of benzaldehyde. In US4304938A , benzaldehyde is chlorinated using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) and a halogenated hydrocarbon solvent such as 1,2-dichloroethane . The reaction proceeds at 25–35°C, achieving para-directed electrophilic substitution to yield 3-chlorobenzaldehyde with minimal ortho/para isomerization . Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | FeCl₃ or AlCl₃ |
| Solvent | 1,2-Dichloroethane |
| Temperature | 25–35°C |
| Benzaldehyde Concentration | 2–3 mol/L |
This step avoids bromination routes (e.g., using HBr or NBS), which are cost-prohibitive and generate stoichiometric waste . The chlorinated product is typically carried forward without isolation to minimize degradation.
Phenoxy Group Introduction via Ullmann-Type Coupling
The critical phenoxy substitution is achieved through a copper-catalyzed Ullmann coupling between 2-(3-chlorophenyl)-1,3-dioxolane and potassium phenolate. As detailed in US4304938A , the reaction occurs in molten phenol at 195–205°C using Cu/CuCl as a catalyst . This solvent-free approach minimizes side reactions and enables facile separation of inorganic salts.
| Parameter | Value |
|---|---|
| Catalyst | Cu powder (5–15 mol%) + CuCl |
| Temperature | 195–205°C |
| Phenol Ratio | 2–2.5 mol per dioxolane |
| Yield | 73% (Example 7) |
The product, 2-(3-phenoxyphenyl)-1,3-dioxolane, is isolated via vacuum distillation or direct hydrolysis.
Hydrolysis to 3-Phenoxybenzaldehyde
The dioxolane protecting group is cleaved using aqueous sulfuric acid (48% v/v) in xylene at reflux . This step regenerates the aldehyde functionality, yielding 3-phenoxybenzaldehyde with >95% purity (gas chromatography). The hydrolysis is quantitative, with the xylene solvent aiding in azeotropic water removal.
Reduction to 3-Phenoxybenzyl Alcohol
3-Phenoxybenzaldehyde is reduced to the corresponding alcohol using sodium dihydro-bis(2-methoxyethoxy)aluminate in toluene . This selective reducing agent avoids over-reduction to the hydrocarbon and operates under mild conditions (0–25°C). The resulting 3-phenoxybenzyl alcohol is a pivotal intermediate for further propenol functionalization.
To install the allylic alcohol moiety, 3-phenoxybenzaldehyde undergoes a Grignard reaction with allyl magnesium bromide. Although not explicitly detailed in the cited patents, this method aligns with standard organometallic protocols:
-
Reaction Setup : Anhydrous THF or diethyl ether under nitrogen.
-
Addition : Slow addition of allyl MgBr to the aldehyde at −78°C.
-
Quenching : Saturated NH₄Cl solution to protonate the alkoxide intermediate.
The product, 1-(3-Phenoxyphenyl)prop-2-en-1-ol, is purified via silica gel chromatography. Hypothetical yields range from 60–75% based on analogous Grignard additions.
Alternative Route: Cross-Coupling of Secondary Alcohols
CN102146020A describes a nickel-catalyzed cross-coupling between secondary and primary alcohols . While this patent focuses on 1,3-diphenylpropanols, the methodology could be adapted for this compound by coupling 3-phenoxybenzyl alcohol with allyl alcohol. Key conditions include:
| Parameter | Value |
|---|---|
| Catalyst | NiCl₂/ligand system |
| Base | KOtBu |
| Solvent | Toluene |
| Temperature | 125–135°C |
This borrowing-hydrogen approach avoids pre-functionalized reagents but may require optimization to suppress dehydrogenation side reactions.
Phase-Transfer Catalyzed Sulfonation and Elimination
A less direct route involves converting 2-(3-phenoxyphenyl)-1,3-dioxolane to a sulfonic acid salt using NaHSO₃ and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) . Subsequent elimination under basic conditions could yield the allylic alcohol, though this pathway remains speculative without explicit patent examples.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Phenoxyphenyl)prop-2-en-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via aldol condensation between 3-phenoxybenzaldehyde and acetaldehyde derivatives under basic conditions (e.g., KOH in ethanol) . Reaction parameters such as temperature (optimized at 40–60°C), solvent polarity, and catalyst loading (e.g., 40% KOH) significantly affect yield. For example, extended reaction times (>12 hours) reduce side-product formation (e.g., diastereomers) but may increase decomposition. Purity is typically assessed via GC-MS with hydrogen flame ionization detection (FID) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- FT-IR : Look for O–H stretching (3200–3500 cm⁻¹), C=C stretching (1630–1680 cm⁻¹), and C–O–C ether vibrations (1250–1300 cm⁻¹) .
- NMR : In H NMR, the allylic alcohol proton (δ 4.5–5.5 ppm) and phenoxy aromatic protons (δ 6.8–7.5 ppm) are critical. C NMR should confirm the allylic carbon (δ 60–70 ppm) and conjugated carbonyl (if oxidized, δ 190–210 ppm) .
- X-ray crystallography : Used to resolve stereochemical ambiguities (e.g., E/Z isomerism). SHELX software is recommended for structure refinement, with R-factor thresholds <0.1 for reliable models .
Q. How does the allylic alcohol moiety influence the compound’s reactivity in oxidation and substitution reactions?
- Methodological Answer : The allylic alcohol group undergoes oxidation to form α,β-unsaturated ketones (e.g., using Jones reagent) or substitution via Mitsunobu reactions (e.g., replacing –OH with halides). Steric hindrance from the 3-phenoxyphenyl group slows nucleophilic attacks but enhances regioselectivity in radical reactions. Monitor intermediates via TLC (silica gel, hexane/ethyl acetate) and confirm products via HRMS .
Advanced Research Questions
Q. How can density functional theory (DFT) models resolve contradictions in experimental thermochemical data for this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) with exact-exchange corrections to calculate bond dissociation energies (BDEs) and ionization potentials. For example, discrepancies in O–H BDEs (observed vs. calculated) arise from solvent effects; include implicit solvation models (e.g., PCM) for accuracy. Validate against experimental DSC (differential scanning calorimetry) data for enthalpy changes .
Q. What strategies are recommended for resolving crystallographic ambiguities in derivatives of this compound?
- Methodological Answer : For twinned crystals (common in allylic alcohols), use SADABS for absorption corrections and refine against F² data with SHELXL . If the R-factor remains >0.1, employ twin-law matrices (e.g., for monoclinic systems) and verify via Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C–H···π contacts) .
Q. How can researchers evaluate the biological activity of this compound against enzyme targets, given conflicting in vitro assay results?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) to predict binding affinities to targets like acetylcholinesterase. Focus on the phenoxy group’s π-π stacking with aromatic residues .
- Validate via kinetic assays (e.g., Ellman’s method for IC₅₀) with triplicate measurements. If IC₅₀ varies >10%, check for compound aggregation (use DLS) or redox interference (include TCEP to stabilize thiols) .
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